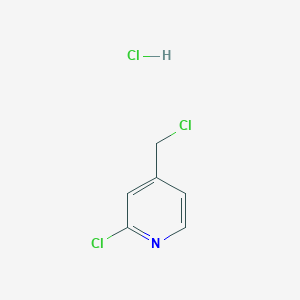

2-Chloro-4-(chloromethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEIXSFAQSEARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627047 | |

| Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117934-37-9 | |

| Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-(chloromethyl)pyridine hydrochloride CAS number

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(chloromethyl)pyridine hydrochloride, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The document delves into its chemical identity, physicochemical properties, synthetic methodologies, and characteristic reactivity. Emphasis is placed on its application as a versatile intermediate in the synthesis of complex molecular architectures, particularly for drug discovery. This guide consolidates available technical data, outlines a representative synthetic protocol and an analytical workflow, and provides essential safety and handling information to support researchers, scientists, and drug development professionals in its effective application.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The presence of two reactive chloro groups—one on the aromatic ring and one on the methyl substituent—renders it a highly valuable and versatile electrophilic intermediate for introducing the 2-chloro-4-methylpyridine moiety into a target molecule. Its hydrochloride salt form generally improves stability and handling characteristics compared to the free base.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 117934-37-9 | [1][2] |

| Molecular Formula | C₆H₆Cl₃N | [1][2] |

| Molecular Weight | 198.48 g/mol | [2] |

| Synonyms | Not widely available | |

| Appearance | White to off-white solid/powder | General chemical properties |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | [3] (by analogy) |

| Melting Point | Data not widely available |

Synthesis and Manufacturing

The synthesis of chloromethylpyridine derivatives often involves multi-step reaction sequences starting from more common pyridine precursors. While specific manufacturing processes for this compound are proprietary, a general and logical synthetic strategy can be extrapolated from established chemical literature for analogous compounds. A common approach involves the chlorination of a corresponding hydroxymethyl or methyl precursor.

One plausible pathway begins with the chlorination of 2-chloro-4-methylpyridine. The chlorination of the methyl group can be achieved using various reagents, such as N-chlorosuccinimide (NCS) under radical initiation or sulfuryl chloride. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Alternatively, a multi-step synthesis starting from 2-methylpyridine can be envisioned, as described for related isomers.[4] This process involves oxidation to the N-oxide, rearrangement and substitution to introduce the chloro group on the ring, followed by chlorination of the methyl group.

Caption: Generalized workflow for the synthesis of 2-Chloro-4-(chloromethyl)pyridine HCl.

Reactivity and Mechanism of Action

The synthetic utility of this compound is primarily dictated by the high reactivity of the chloromethyl group (-CH₂Cl) as an electrophilic site. This group readily participates in nucleophilic substitution reactions (Sₙ2 type), allowing for the covalent attachment of a wide variety of nucleophiles.

The chlorine atom on the benzylic-like carbon is an excellent leaving group, stabilized by the electron-withdrawing nature of the pyridine ring. This facilitates reactions with:

-

Amines (N-alkylation): Primary and secondary amines react to form the corresponding substituted aminomethylpyridines.

-

Alcohols/Phenols (O-alkylation): Alkoxides or phenoxides react to form ether linkages.

-

Thiols (S-alkylation): Thiolates react to form thioethers.

-

Carbanions and other C-nucleophiles: Enables the formation of new carbon-carbon bonds.

The chloro substituent at the 2-position of the pyridine ring is significantly less reactive towards nucleophilic aromatic substitution due to the deactivating effect of the ring nitrogen. However, under forcing conditions, it can also be displaced. This differential reactivity allows for selective functionalization at the chloromethyl position.

Caption: Nucleophilic substitution at the chloromethyl group.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its ability to form hydrogen bonds, engage in π-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a highly desirable motif in drug design.

This compound serves as a crucial intermediate for incorporating this valuable scaffold. Its primary application is as a building block for constructing more complex molecules with potential therapeutic activity. While this specific isomer is not as widely cited as its 2-(chloromethyl) or 4-(chloromethyl) counterparts, its bifunctional nature allows for the creation of diverse chemical libraries for screening against various biological targets, including:

-

Kinase Inhibitors: The pyridine core is present in many kinase inhibitors. This intermediate can be used to synthesize ligands that target the ATP-binding site of kinases, which are often implicated in cancer and inflammatory diseases.[6][7]

-

Antiviral and Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of activity against various pathogens.

-

CNS-Active Agents: The pyridine moiety can improve physicochemical properties, such as solubility and brain penetration, which are critical for drugs targeting the central nervous system.

Experimental Protocol: Purity and Assay by HPLC

To ensure the quality and consistency of experimental results, it is crucial to verify the purity of starting materials. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the assay of chemical intermediates like this compound. The following is a representative protocol based on methods for analogous compounds.[8][9]

Objective: To determine the purity of a sample of this compound by assessing the area percent of the main peak.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Ammonium acetate or phosphate buffer (HPLC grade)

-

Deionized water

Chromatographic Conditions (Typical):

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 260 nm (to be optimized based on UV scan)

-

Injection Volume: 5 µL

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases as described above and degas them thoroughly.

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

-

Blank Injection: Inject the sample diluent (50:50 water/acetonitrile) to ensure no interfering peaks are present at the retention time of the analyte.

-

Sample Analysis: Inject the prepared sample solution onto the HPLC system and record the chromatogram.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Caption: Standard workflow for HPLC-based purity determination.

Analytical Characterization

The structural identity and integrity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group. ¹³C NMR would complement this by showing signals for each unique carbon atom.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For the free base, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of C₆H₅Cl₂N, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key vibrational bands would include C-H stretching for the aromatic ring and the CH₂ group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and a C-Cl stretching frequency.[11]

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate care in a controlled laboratory environment.[12]

-

Hazards: Based on data for analogous compounds, it is expected to be a skin, eye, and respiratory tract irritant.[12] It may cause skin irritation upon contact. Inhalation of dust may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spill and Disposal: In case of a spill, avoid generating dust. Collect the spilled material using appropriate equipment and place it in a sealed container for disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive intermediate for synthetic and medicinal chemists. Its bifunctional electrophilic nature allows for the strategic incorporation of the 2-chloro-4-methylpyridine scaffold into a wide range of molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its successful application in the laboratory and in the broader context of drug discovery and development.

References

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved February 12, 2026, from [Link]

- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

PubChem. 2-Chloro-4-(chloromethyl)pyridine. Retrieved February 12, 2026, from [Link]

-

Wikipedia. 2-Chloromethylpyridine. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved February 12, 2026, from [Link]

-

Discovery Fine Chemicals. 4-(Chloromethyl)Pyridine Hydrochloride. Retrieved February 12, 2026, from [Link]

-

ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved February 12, 2026, from [Link]

Sources

- 1. This compound | 117934-37-9 [amp.chemicalbook.com]

- 2. CAS 117934-37-9 | this compound - Synblock [synblock.com]

- 3. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

2-Chloro-4-(chloromethyl)pyridine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-4-(chloromethyl)pyridine hydrochloride

Introduction

This compound is a highly versatile and reactive bifunctional chemical scaffold of significant value in medicinal chemistry, drug discovery, and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with two distinct reactive sites—a chlorine atom at the 2-position and a chloromethyl group at the 4-position—allows for selective and sequential chemical modifications. This differential reactivity makes it a crucial intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a solid at room temperature and requires specific storage conditions to maintain its stability.

| Property | Value | Source(s) |

| CAS Number | 104388-72-9 | [1] |

| Molecular Formula | C₆H₅Cl₂N · HCl | [1] |

| Molecular Weight | 198.48 g/mol | [1] |

| Appearance | White to off-white or pale brown solid/crystalline mass | [2][3] |

| Melting Point | 120-124 °C | [3] |

| Solubility | Soluble in water | [3][4] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (2-8°C recommended) | [5][6][7] |

| Stability | Hygroscopic; sensitive to moisture | [3][7] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the methylene protons of the chloromethyl group. The formation of the hydrochloride salt leads to a downfield shift of all proton signals compared to the free base, due to the increased positive charge on the nitrogen atom.

-

¹³C NMR : The carbon NMR spectrum will display signals corresponding to the five unique carbons in the pyridine ring and one for the chloromethyl carbon. Computational methods like the GIAO (gauge-independent atomic orbital) method can be used to predict chemical shifts.[8]

-

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of the molecule. For the related compound 2-(chloromethyl)pyridine, the mass of the molecular ion is observed at m/z 127.[9] LC-MS/MS methods have been developed for trace analysis of similar pyridine derivatives, demonstrating high sensitivity.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the pyridine ring, as well as C-Cl stretching vibrations.

Synthesis and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two chloro-substituents. The chloromethyl group is significantly more susceptible to nucleophilic substitution than the chloro group attached directly to the aromatic pyridine ring.

Synthesis Pathway

A common synthetic route involves a multi-step process starting from 2-amino-4-picoline. This precursor is first converted to 2-chloro-4-picoline. Subsequent chlorination of the methyl group, often using sulfuryl chloride (SO₂Cl₂) with a radical initiator, yields the desired 2-chloro-4-(chloromethyl)pyridine.[11] The final product is then obtained as the hydrochloride salt.

Caption: Differential reactivity of the two chloro-substituents toward nucleophiles.

Applications in Drug Development and Agrochemicals

This compound is a pivotal building block in the pharmaceutical and agrochemical industries. [1][12]Its ability to introduce the 2-chloropyridine moiety into larger molecules is key to creating new chemical entities with desired biological activities.

Pharmaceutical Intermediate

This compound serves as a precursor for a range of therapeutic agents. [1][5]

| Therapeutic Class | Application/Mechanism | Source(s) |

|---|---|---|

| Anti-inflammatory Agents | Used in the synthesis of compounds that inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators. | [1] |

| Antihistamines | Serves as a key intermediate for allergy treatment medications. | [1] |

| Antidepressants | Derivatives have shown promising antidepressant activities in preclinical studies. | [13] |

| General Drug Discovery | The bifunctional nature allows for the creation of diverse chemical libraries for screening against various biological targets. | [1]|

Case Study: Development of COX Inhibitors In one study, derivatives synthesized from this compound were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The results demonstrated that specific derivatives could significantly suppress the activity of these enzymes, highlighting the potential of this scaffold in developing novel anti-inflammatory drugs. [1]

Agrochemicals

Beyond pharmaceuticals, this intermediate is employed in the synthesis of modern agrochemicals, including herbicides and insecticides. [1][5]The pyridine core is a common feature in many active pesticidal molecules.

Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with appropriate safety precautions.

Hazard Profile

-

Health Hazards : The compound is harmful if swallowed and is corrosive. [4][7]It can cause severe skin burns and serious eye damage. [5][7]High concentrations are extremely destructive to the mucous membranes and the upper respiratory tract. [2][4]* Reactivity Hazards : It is incompatible with strong oxidizing agents. [4][5][6]When heated to decomposition, it may emit highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas. [4]

Recommended Handling Protocol

-

Engineering Controls : Handle the product only in a closed system or with appropriate exhaust ventilation, such as a chemical fume hood. [6]2. Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield. [4] * Skin Protection : Wear chemical-resistant gloves and protective clothing to prevent skin contact. [7] * Respiratory Protection : Use a NIOSH-approved respirator with appropriate cartridges if inhalation risk exists. 3. Storage : Keep containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials. [6][7]The compound is hygroscopic and should be protected from moisture, often by storing under an inert atmosphere. [3][7]4. Spill Management : For small spills, dampen the solid material with water and transfer it to a suitable container for disposal. [4]Wash the contaminated area with soap and water. [4]5. First Aid :

-

Skin Contact : Immediately flush the affected skin with plenty of water while removing contaminated clothing. [2] * Eye Contact : Immediately flush eyes with water for at least 20-30 minutes. [4] * Ingestion/Inhalation : Seek immediate medical attention. [2][6]

-

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its value lies in the precisely controlled, differential reactivity of its two chloro-substituents, which allows for its strategic incorporation into complex molecular architectures. This unique property has cemented its role in the development of a wide range of pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

Benchchem. This compound | 117934-37-9.

-

Smolecule. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3.

-

CymitQuimica. CAS 1822-51-1: 4-Picolyl chloride hydrochloride.

-

MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride) | Alkylating Agent.

-

Wikipedia. 2-Chloromethylpyridine.

-

PubChem. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392.

-

ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3.

-

Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride.

-

ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.

-

Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

CAMEO Chemicals. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.

-

PubChem. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573.

-

Cheméo. 9-Chlorophenanthrene (CAS 947-72-8) - Chemical & Physical Properties.

-

Fisher Scientific. SAFETY DATA SHEET - 4-(Chloromethyl)pyridine hydrochloride.

-

ChemicalBook. 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum.

-

TCI Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis.

-

ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum.

-

Bulletin of the Polish Academy of Sciences, Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

-

ChemicalBook. 947-72-8(9-CHLOROPHENANTHRENE) Product Description.

Sources

- 1. This compound | 117934-37-9 | Benchchem [benchchem.com]

- 2. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]

- 4. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 12. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride

This is an in-depth technical guide on the solubility and handling of 2-Chloro-4-(chloromethyl)pyridine hydrochloride .

Executive Summary

This compound (CAS: 117934-37-9 ) is a high-value bifunctional electrophile used extensively in the synthesis of kinase inhibitors and antiretroviral agents. Its utility stems from the differential reactivity of its two electrophilic sites: the highly reactive benzylic-like chloromethyl group (C4 position) and the less reactive 2-chloro substituent on the pyridine ring.

However, its handling is complicated by a critical trade-off: Solubility vs. Stability . While the hydrochloride salt form confers stability in the solid state, it introduces solubility challenges in non-polar organic solvents favored for subsequent coupling reactions. Furthermore, the compound exhibits significant solvolytic instability in protic solvents (methanol, water), requiring precise solvent selection to prevent yield loss via ether/alcohol formation.

This guide provides a definitive solubility landscape, validated protocols for free-basing, and stability-indicating solvent selection criteria.

Physicochemical Profile

| Property | Specification |

| Systematic Name | This compound |

| CAS Number | 117934-37-9 (Salt); 101990-73-2 (Free Base) |

| Molecular Formula | C₆H₅Cl₂N[1][2][3][4] · HCl |

| Molecular Weight | 198.48 g/mol |

| Structure | Pyridinium salt with electron-withdrawing Cl at C2; Alkylating CH₂Cl at C4. |

| Acidity | Strongly acidic in aqueous solution (pH < 2 due to HCl). |

| Reactivity Class | Alkylating Agent (Primary hazard); Corrosive. |

Structural Implications on Solubility[4]

-

Ionic Character: The hydrochloride salt creates a rigid crystal lattice, rendering the compound insoluble in non-polar solvents (Hexane, Toluene) and requiring high-dielectric solvents for dissolution.

-

Electrophilicity: The 2-chloro substituent pulls electron density from the ring, making the 4-chloromethyl group exceptionally electrophilic. This increases the rate of solvolysis in nucleophilic solvents (MeOH, EtOH, H₂O).

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents by their utility in processing this specific compound.

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Stability Risk | Application |

| Polar Protic | Water | High (>100 mg/mL) | Critical (Hydrolysis) | Aqueous workup only (keep cold). |

| Methanol | High (>50 mg/mL) | High (Metholysis) | Avoid for storage; rapid use only. | |

| Ethanol | Moderate-High | High (Etholysis) | Not recommended for reaction solvent. | |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Low | Ideal for Sɴ2 reactions (e.g., Azidation). |

| DMF | High (>100 mg/mL) | Low-Moderate | Good for peptide coupling/alkylation. | |

| Acetonitrile | Moderate (~10-30 mg/mL) | Low | Preferred for stable, homogeneous reactions. | |

| Chlorinated | DCM | Low (<5 mg/mL)* | Low | Salt is insoluble; Free base is soluble. |

| Chloroform | Low (<5 mg/mL) | Low | Used in biphasic extractions. | |

| Non-Polar | Toluene | Insoluble | Low | Anti-solvent for precipitation/crystallization. |

| Hexane | Insoluble | Low | Anti-solvent for washing. |

Critical Insight: Do not confuse the solubility of the salt with the solubility of the free base. The salt is insoluble in DCM. To perform reactions in DCM, you must liberate the free base in situ or via a biphasic wash (see Protocol 2).

Stability vs. Solubility Matrix

The chloromethyl group is prone to Sɴ1/Sɴ2 attack by solvent molecules.

-

In Methanol: Formation of 2-chloro-4-(methoxymethyl)pyridine occurs within hours at room temperature.

-

In Water: Hydrolysis to the alcohol (2-chloro-4-pyridinemethanol) is slower due to protonation of the pyridine nitrogen (which repels the hydronium ion), but still significant over 24 hours.

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this self-validating method to determine exact solubility in a new solvent system.

-

Preparation: Dry a 20 mL scintillation vial and weigh it (

). -

Saturation: Add 100 mg of 2-Chloro-4-(chloromethyl)pyridine HCl to the vial. Add the target solvent in 100 µL increments, vortexing for 1 minute between additions.

-

Observation: Continue until no solid remains (clear solution). Record volume (

). -

Verification (The "Crash" Test): If the solution is clear, cool to 4°C. If precipitate forms, the room temperature solubility is close to saturation.

-

Calculation:

.

Protocol 2: Controlled Free-Base Liberation (Biphasic)

Essential for transferring the compound from a storage-stable salt form into a reactive organic phase (DCM/EtOAc).

Reagents:

-

Starting Material: 2-Chloro-4-(chloromethyl)pyridine HCl (1.0 eq)

-

Solvent: Dichloromethane (DCM)

-

Base: Saturated aqueous NaHCO₃ (Weak base prevents polymerization).

Workflow:

-

Suspend the HCl salt in DCM (10 mL/g). The solid will not dissolve.

-

Cool the suspension to 0°C to minimize polymerization of the resulting free base.

-

Slowly add Sat. NaHCO₃ (2.0 eq) with vigorous stirring.

-

Endpoint: The solid dissolves as it converts to the lipophilic free base and migrates into the DCM layer. Evolution of CO₂ gas will cease.

-

Separation: Separate the organic layer immediately.

-

Drying: Dry over anhydrous MgSO₄ (acid-free) for <10 mins.

-

Usage: Use the DCM solution immediately . Do not concentrate to dryness, as the neat free base is unstable and may polymerize exothermically.

Visualizations

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended chemical transformation.

Caption: Decision matrix for solvent selection. Green nodes indicate recommended pathways; red indicates high-risk conditions.

Diagram 2: Biphasic Free-Base Liberation Workflow

Visualizing the phase transfer process (Protocol 2).

Caption: Workflow for converting the stable HCl salt to the reactive free base in solution.

Process Optimization & Safety

Handling the "Gel" Phase

In some polar aprotic solvents (like THF or Dioxane), the HCl salt may form a gummy "oil-out" phase rather than dissolving or crystallizing.

-

Solution: Add a co-solvent.[5] Adding 5-10% Acetonitrile or DMF to THF often breaks the gel and allows for a clean solution or defined slurry.

Corrosion Control

The compound releases HCl upon hydrolysis or reaction.

-

Equipment: Use glass-lined or Hastelloy reactors for scale-up. Stainless steel (SS316) is susceptible to pitting corrosion from the combination of chlorides and moisture.

Analytical Monitoring

Do not use standard LC-MS methods involving methanol for sample preparation.

-

Recommendation: Dissolve samples in Acetonitrile (ACN) or DMSO for HPLC analysis to prevent artifact formation (e.g., the methoxy-ether impurity) during the run.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11126573, 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]

-

Taylor & Francis. (2022). Solvolysis and Nucleophilic Substitution in Pyridine Derivatives. Journal of Coordination Chemistry. Retrieved from [Link]

Sources

Technical Guide: The Bifunctional Utility of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride

Executive Summary

2-Chloro-4-(chloromethyl)pyridine hydrochloride (CAS 117934-37-9) represents a high-value "bifunctional scaffold" in modern medicinal chemistry.[1][2] Its utility stems from the distinct electronic environments of its two electrophilic sites: a highly reactive benzylic-like alkyl chloride at the C4 position and a more stable, yet functionalizable, heteroaryl chloride at the C2 position.[3][1]

This guide provides a technical analysis of this molecule's reactivity profile, detailing how to exploit its chemoselectivity for the synthesis of complex pharmaceutical intermediates, such as those found in the anti-ulcer drug Lafutidine .[3][1][4]

Molecular Architecture & Reactivity Profile[1][2][3]

The core value of this scaffold lies in the kinetic differentiation between its two electrophilic centers.[3][1][2][4] Understanding the electronic underpinnings of this selectivity is crucial for designing high-yield synthetic routes.[3][1][2][4]

Electrophilic Site Analysis[2][3]

| Feature | Site A: 4-(Chloromethyl) Group | Site B: 2-Chloro Group |

| Hybridization | ||

| Mechanism | ||

| Reactivity | High .[3][1][2][4] Benzylic-like resonance stabilization of the transition state facilitates rapid displacement.[3][1][2][4] | Moderate . Activation by the adjacent pyridine nitrogen lowers the LUMO, but the bond is strong.[3][1][4] |

| Preferred Nucleophiles | Amines, Thiols, Alkoxides (under mild conditions).[3][4] | Boronic acids (Suzuki), Amines (Buchwald or high T).[3][1][2][4] |

| Kinetic Order | Reacts First (under kinetic control).[3][1][2][4] | Reacts Second (requires forcing conditions or catalysis).[3][1][2][4] |

Mechanistic Causality

The pyridine ring acts as an electron-withdrawing group (EWG).[1][2][4]

-

Induction: The nitrogen atom pulls electron density, making the C4-methyl protons acidic and the C-Cl bond polarized, enhancing

susceptibility.[3][1][2][4] -

Resonance: The 2-chloro position is activated for nucleophilic attack because the nitrogen can stabilize the Meisenheimer complex intermediate formed during

.[3][1][2][4] However, the energy barrier for breaking the aromatic C(

Synthetic Utility & Chemoselectivity[1][2]

The standard workflow for this scaffold involves a sequential functionalization strategy.[3][1][2][4] Researchers typically functionalize the "side chain" (chloromethyl) first, leaving the "ring" (2-chloro) intact for subsequent coupling reactions.[1][2]

Divergent Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the logical flow of chemoselective functionalization.

Figure 1: Chemoselective divergence. Path A represents the standard first-stage modification, exploiting the higher reactivity of the chloromethyl group.[3][1]

Experimental Protocol: Selective Amine Alkylation

This protocol demonstrates the selective alkylation of the 4-chloromethyl group using piperidine, a key step in the synthesis of Lafutidine .[3][1][4][5] This method ensures the 2-chloro moiety remains intact.[3][1][2][4]

Objective: Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine.

Reagents & Equipment[1][2][3]

-

Substrate: this compound (1.0 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) – Critical for neutralizing the HCl salt and scavenging HCl generated during alkylation.[1][2] -

Solvent: DMF (Dimethylformamide) or Acetonitrile.[3][1][2][4]

-

Apparatus: 3-neck round bottom flask, reflux condenser, temperature probe.[3][2]

Step-by-Step Methodology

-

Preparation: Charge the reaction flask with this compound (162 g, 1.0 mol) and DMF (500 mL).

-

Neutralization: Add

(69 g, 0.5 mol initially) and Piperidine (85 g, 1.0 mol). Note: The base is added in excess to handle the double acid load (salt + reaction byproduct).[1] -

Reaction: Heat the mixture to 80°C . Maintain stirring for 6 hours .

-

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting material (

shift).[3][1][2][4] -

Workup:

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Result: Expect a light yellow oily liquid.[3][1][2][4] Reported yield: ~92%.[3][1][2][4]

Validation Check:

-

1H NMR (CDCl3): Verify the integrity of the pyridine ring protons. The shift of the methylene signal (

) adjacent to the nitrogen confirms substitution.[1][2]

Safety & Stability (E-E-A-T)

As a hydrochloride salt of a nitrogen mustard analog, this compound poses specific safety risks that must be managed.[3][1][2][4]

Hazards[2][3][4]

-

Corrosivity: The compound is corrosive to skin and eyes (Category 1B/1C).[3][1][2][4] It can cause irreversible eye damage.[3][1][2][4]

-

Vesicant Potential: Like many alkylating agents, it can act as a blistering agent.[3][2][4] Inhalation of dust or vapors can cause severe respiratory irritation.[3][1][2][4]

Handling Best Practices

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[3][1][2] A face shield is recommended during the addition of base, which may be exothermic.[3][1][4]

-

Decontamination: In case of a spill, neutralize with a dilute ammonia solution or sodium carbonate before cleanup to deactivate the alkylating potential.[3][1][4]

Storage[2][4]

-

Hygroscopic Nature: The HCl salt is hygroscopic.[3][1][2][4] Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at cool temperatures (2-8°C).

-

Hydrolysis Risk: Exposure to moisture can lead to hydrolysis of the chloromethyl group to the corresponding alcohol (2-chloro-4-pyridinemethanol), deactivating the scaffold.[1][2]

References

-

BenchChem. this compound Product Description and Reactivity. Retrieved from [1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11126573, 2-Chloro-4-(chloromethyl)pyridine.[3][1][2][4] Retrieved from [1][2]

-

Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine (CN102304082A).[3][1][2][4] Retrieved from

-

Fisher Scientific. Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.[3][1][2][4] Retrieved from [1][2]

-

GuideChem. Synthesis and Applications of Chloromethyl Pyridines. Retrieved from [1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

2-Chloro-4-(chloromethyl)pyridine hydrochloride mechanism of action as an alkylating agent

[1]

Executive Summary

This compound is a specialized alkylating reagent used primarily to introduce the (2-chloropyridin-4-yl)methyl moiety into pharmacophores. Unlike simple benzyl chlorides, this compound features an electron-deficient pyridine ring, further deactivated by a 2-chloro substituent.[1] This unique electronic profile alters its reactivity and stability, necessitating specific handling protocols to prevent self-polymerization (quaternization). It is widely employed in the synthesis of P2X7 receptor antagonists , kinase inhibitors, and other heterocyclic therapeutics.[1]

Chemical Identity & Physicochemical Core

The compound exists as a hydrochloride salt.[1] The salt form is not merely for solubility; it is a chemical necessity to arrest the molecule's inherent tendency toward intermolecular self-destruction.[1]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 117934-37-9 |

| Molecular Formula | |

| Molecular Weight | 198.48 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents |

| Stability | Hygroscopic; Unstable as free base (see Mechanism) |

Structural Visualization

The following diagram illustrates the core structure and the reactive chloromethyl center.

Figure 1: Structural deconstruction of the reagent highlighting functional components.

Mechanism of Action: Alkylation & Stability

The "mechanism of action" for this compound refers to its chemical behavior as an electrophile in synthetic pathways.[1]

The Primary Mechanism: Alkylation

The chloromethyl group at the C4 position acts as a primary alkyl halide. Upon exposure to a nucleophile (Nu⁻) and a base, the reaction proceeds via a bimolecular nucleophilic substitution (

-

Base-Mediated Deprotonation: The added base (e.g.,

, -

Nucleophilic Attack: The nucleophile attacks the methylene carbon (

orbital of the C-Cl bond).[1] -

Displacement: Chloride is displaced, forming the new C-N, C-O, or C-S bond.[1]

Electronic Effect of the 2-Cl Group:

The chlorine atom at position 2 is electron-withdrawing (inductive effect,

-

Consequence 1: The benzylic carbon becomes slightly more electropositive/electrophilic compared to unsubstituted 4-picolyl chloride.[1]

-

Consequence 2: The formation of a carbocation (

pathway) is destabilized because the electron-deficient ring cannot effectively stabilize the positive charge.[1] Therefore, the reaction is strictly

The Self-Polymerization Pathway (Instability)

A critical technical nuance is the instability of the free base . If the hydrochloride is neutralized without a trapping nucleophile present, the pyridine nitrogen of one molecule acts as a nucleophile and attacks the chloromethyl group of another.[1]

-

Result: Formation of an insoluble "ionene" polymer (polypyridinium salt).[1]

-

Prevention: The HCl salt protonates the nitrogen, rendering it non-nucleophilic.[1]

Figure 2: Competing pathways: Desired alkylation vs. unwanted self-polymerization.[1]

Synthetic Applications (Case Studies)

This reagent is a "privileged scaffold" donor.[1] The 2-chloropyridine moiety is often retained in the final drug molecule to modulate lipophilicity (

Case Study: P2X7 Receptor Antagonists

Research into pain management and inflammation often targets the P2X7 receptor.[1] A common synthetic strategy involves alkylating a purine or pyrazole core with 2-chloro-4-(chloromethyl)pyridine.[1]

-

Target: Synthesis of 2-chlorobenzyl-purine analogs.

-

Role: The 2-chloro-4-pyridylmethyl group mimics the steric bulk of a benzyl group but adds polarity and hydrogen-bond accepting capability (via the pyridine N), improving the pharmacokinetic profile.[1]

Experimental Protocol: Standard Alkylation

Safety Warning: This compound is a potent alkylating agent and a vesicant.[1] It can cause severe skin burns and eye damage.[1] Handle only in a fume hood with double nitrile gloves.

Protocol: N-Alkylation of a Secondary Amine

Objective: Attach the 2-chloro-4-pyridylmethyl group to a piperazine derivative.[1]

Reagents:

-

2-Chloro-4-(chloromethyl)pyridine HCl (1.1 - 1.2 equiv)[1]

-

Potassium Carbonate (

) (3.0 equiv) or Cesium Carbonate ( -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a reaction flask with the amine substrate and anhydrous MeCN (0.1 M concentration).

-

Base Addition: Add powdered

(3 equiv). Stir for 10 minutes at room temperature. -

Reagent Addition: Add this compound (solid) in a single portion.

-

Note: Adding the solid salt directly to the basic suspension generates the free base slowly in situ, minimizing the concentration of free base available for self-polymerization.

-

-

Reaction: Heat the mixture to 60°C - 80°C. Monitor by TLC or LC-MS.

-

Typical Time: 2–6 hours.[1]

-

-

Workup:

References

-

BenchChem. this compound: Mechanism and Applications. Retrieved from

-

Gunosewoyo, H., et al. (2009). Purinergic P2X(7) receptor antagonists: Chemistry and fundamentals of biological screening. Bioorganic & Medicinal Chemistry.[3][4][5][6] Retrieved from

-

MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride Product Data Sheet. Retrieved from

-

PrepChem. Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from

-

Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]

- 3. Document: Purinergic P2X(7) receptor antagonists: Chemistry and fundamentals of biological screening. (CHEMBL1154101) - ChEMBL [ebi.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

Physical and chemical properties of 2-Chloro-4-(chloromethyl)pyridine hydrochloride

Topic: Physical and Chemical Properties of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

A Dual-Electrophile Scaffold for Targeted Heterocyclic Synthesis

Executive Summary

This compound (CAS: 117934-37-9) is a high-value bifunctional building block in medicinal chemistry. Its structural utility lies in its differential electrophilicity : it possesses a highly reactive benzylic-like chloromethyl group for rapid alkylation and a less reactive 2-chloro substituent available for subsequent nucleophilic aromatic substitution (

Molecular Identity & Physicochemical Profile

The hydrochloride salt is the preferred form for storage and handling due to the inherent instability of the free base, which is prone to polymerization and hydrolysis.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| Chemical Name | This compound | |

| CAS Number | 117934-37-9 (Salt) | Free Base CAS: 101990-73-2 |

| Molecular Formula | ||

| Molecular Weight | 198.48 g/mol | Free Base MW: 162.02 g/mol |

| Appearance | White to off-white crystalline solid | Free base is often a yellow oil/low-melting solid.[1] |

| Melting Point | 150–170 °C (Decomposes) | Precise MP varies by crystallinity/purity. |

| Solubility | Soluble: Water, Methanol, DMSOInsoluble: Hexanes, | Hydrolyzes slowly in water; prepare fresh. |

| pKa | ~2.5 (Pyridine nitrogen) | Estimated value for 2-chloropyridine core. |

| Hygroscopicity | High | Store under inert atmosphere (Argon/Nitrogen). |

Structural Analysis & Reactivity Logic

The utility of this compound rests on the Chemo-selective Hierarchy of its leaving groups.

-

Primary Reactive Site (Chloromethyl): The carbon at the 4-position is activated by the electron-deficient pyridine ring, making the chloromethyl group highly susceptible to

attack by amines, thiols, and alkoxides under mild basic conditions. -

Secondary Reactive Site (C2-Chlorine): The chlorine at the 2-position is deactivated relative to the chloromethyl group but activated relative to chlorobenzene. It requires elevated temperatures, strong nucleophiles, or transition metal catalysis to react.

Diagram 1: Chemo-selective Reactivity Profile

Caption: Path A exploits the high reactivity of the benzylic halide for selective functionalization before targeting the heteroaryl chloride in Path B.

Synthesis & Manufacturing Routes

Understanding the synthesis of the reagent aids in troubleshooting impurity profiles. The standard industrial route involves the deoxychlorination of the corresponding alcohol.

Synthesis Protocol (Literature Adapted)

-

Reagent: Thionyl Chloride (

). -

Solvent: Dichloromethane (DCM) or Chloroform.

-

Catalyst: DMF (Catalytic amounts form the Vilsmeier-Haack type intermediate, accelerating the reaction).

Key Impurity:

-

Bis-ether formation: If moisture is present, the alcohol precursor can react with the product to form a symmetrical ether.

-

Hydrolysis: Exposure to moist air reverts the chloride back to the alcohol.

Experimental Protocols

Protocol A: Selective N-Alkylation of Secondary Amines

Objective: To attach a piperazine or piperidine moiety to the 4-position without disturbing the 2-chloro handle.

Materials:

-

2-Chloro-4-(chloromethyl)pyridine HCl (1.0 equiv)

-

Secondary Amine (e.g., N-Boc-piperazine) (1.1 equiv)

- -Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Acetonitrile (

) or DMF (Anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the secondary amine (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous

(0.1 M concentration relative to substrate). -

Addition: Cool the solution to 0°C. Add 2-Chloro-4-(chloromethyl)pyridine HCl (1.0 equiv) portion-wise as a solid. Note: Adding the solid to the base prevents transient high concentrations of acid.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Amine MW + 126.5 Da).

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

(2x) and Brine (1x). -

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

1H NMR Check: The methylene signal (

) should shift from ~4.6 ppm (starting chloride) to ~3.5 ppm (product amine).

Handling, Stability & Safety (MSDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Serious Eye Damage: Category 1.

-

Acute Toxicity: Oral (Harmful).[4]

Critical Handling Rules:

-

Vesicant Warning: Chloromethyl pyridines are potent alkylators and can cause delayed blistering. Double-glove (Nitrile) and work strictly in a fume hood.

-

Neutralization: Quench all glassware and spills with a dilute solution of ammonia or 10% NaOH to destroy residual alkylating agent before removal from the hood.

-

Storage: Store at -20°C under inert gas. The HCl salt is hygroscopic; moisture absorption leads to the formation of HCl gas and the corresponding alcohol, increasing pressure in the vial.

Analytical Characterization

To verify the identity of the batch before use, reference the following spectral markers.

Table 2: Spectral Markers (1H NMR in DMSO-d6)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Pyridine H-6 | 8.45 | Doublet ( | 1H | Proton adjacent to Nitrogen |

| Pyridine H-3 | 7.60 | Singlet (Broad) | 1H | Isolated proton between Cl and alkyl group |

| Pyridine H-5 | 7.45 | Doublet ( | 1H | Proton adjacent to alkyl group |

| Chloromethyl | 4.90 | Singlet | 2H | Diagnostic Peak ( |

Note: If the singlet at 4.90 ppm shifts to ~4.6 ppm or splits, check for hydrolysis (alcohol formation).

References

-

BenchChem. this compound Properties and Safety. Retrieved from .

-

PubChem. Compound Summary: 2-Chloro-4-(chloromethyl)pyridine.[2][3][5][6][7][8] National Library of Medicine. Retrieved from .

- Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.

-

Fisher Scientific. Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. (Used for general handling of chloromethyl pyridine salts). Retrieved from .

Sources

- 1. WO2014031928A2 - Heterocyclic modulators of hif activity for treatment of disease - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. Pyridine, 2-chloro-4-(chloromethyl)- (9CI) | 101990-73-2 [chemicalbook.com]

- 4. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 101990-73-2 2-Chloro-4-(chloromethyl)pyridine AKSci W9907 [aksci.com]

- 7. 2-Chloro-6-methoxyisonicotinoylchloride , 95% , 116853-97-5 - CookeChem [cookechem.com]

- 8. This compound | 117934-37-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Electrophilicity and Regioselective Reactivity of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride

This guide provides a comprehensive analysis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride, a bifunctional electrophile of significant interest to researchers in medicinal chemistry, drug development, and synthetic organic chemistry. We will dissect the molecule's unique electronic architecture to understand the competing reactivities of its two distinct electrophilic centers. This document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure, reaction conditions, and synthetic outcomes, offering field-proven insights for laboratory applications.

Introduction: A Molecule with Dual Reactivity

This compound is a versatile chemical scaffold featuring two distinct reactive sites for nucleophilic attack: a chlorine atom on the pyridine ring (C2 position) and a chloromethyl group at the C4 position.[1] This dual functionality makes it an invaluable building block for creating complex molecular architectures, serving as a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1]

The core challenge and opportunity in utilizing this reagent lie in controlling the regioselectivity of nucleophilic substitution. The choice of nucleophile, solvent, and temperature can dictate which electrophilic site is targeted, enabling the selective synthesis of desired products. This guide will illuminate the principles governing this selectivity.

Structural and Electronic Underpinnings of Electrophilicity

To understand the reactivity of this compound, one must first appreciate its electronic landscape. The molecule's behavior is governed by the interplay of inductive and resonance effects.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative. It exerts a powerful electron-withdrawing effect (a -I inductive effect and a -M resonance effect), which reduces the electron density of the entire aromatic system. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[2][3]

-

C2-Chloro Substituent: The chlorine atom at the C2 position further enhances the electrophilicity of the ring through its own -I effect. While halogens have a +M (lone pair donation) resonance effect, for chlorine, the inductive withdrawal is dominant in this context. Its presence makes the C2 carbon a prime target for nucleophilic aromatic substitution (SNAr).

-

4-(Chloromethyl) Group: The chloromethyl group at the C4 position behaves as a reactive benzylic-like halide. The chlorine atom is a good leaving group, and the adjacent carbon is activated by the pyridine ring. This site readily participates in standard nucleophilic aliphatic substitution reactions (SN2 or SN1-like).[1]

The hydrochloride form means the pyridine nitrogen is protonated, further increasing the electron-withdrawing nature of the ring and enhancing the electrophilicity of both sites.

Caption: Electrophilic sites on 2-Chloro-4-(chloromethyl)pyridine.

Mechanistic Analysis of the Two Electrophilic Centers

The competition between the two sites is a classic case of SNAr versus SN2/SN1 reactivity.

Site 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The reaction at the C2 position proceeds via the well-established SNAr mechanism. This is a two-step addition-elimination process.

-

Addition of the Nucleophile: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

-

Stabilization and Elimination: This intermediate is resonance-stabilized. Crucially, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[2][3][4] This stabilization is the primary reason why nucleophilic attack is strongly favored at the C2 and C4 positions of the pyridine ring.

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride leaving group.

The presence of electron-withdrawing groups is critical for this pathway, as they stabilize the anionic intermediate.[4][5]

Caption: SNAr reaction pathway at the C2 position.

Site 2: Nucleophilic Aliphatic Substitution at the 4-(Chloromethyl) Group

The chloromethyl group is a potent alkylating agent that reacts via standard nucleophilic aliphatic substitution.[1]

-

SN2 Mechanism: This is the more common pathway. A nucleophile performs a backside attack on the carbon atom of the chloromethyl group, displacing the chloride ion in a single, concerted step. This reaction is favored by strong, unhindered nucleophiles and polar aprotic solvents.

-

SN1-like Mechanism: Under certain conditions (e.g., with weaker nucleophiles in polar protic solvents), the reaction may proceed through a carbocation-like intermediate. The formation of this primary carbocation is generally unfavorable, but it can be stabilized by resonance with the electron-rich pyridine ring.

The chloromethyl group is generally more reactive than the C2-chloro group towards a wide range of nucleophiles under milder conditions due to the lower activation energy of the SN2 pathway compared to the SNAr pathway.[1]

Caption: Workflow for competitive reactivity analysis.

Conclusion

This compound is a powerful synthetic intermediate whose utility is maximized through a deep understanding of its dual electrophilic nature. The reactivity is a tunable competition between a kinetically favored SN2 reaction at the 4-(chloromethyl) group and a thermodynamically demanding SNAr reaction at the C2-position. By methodically controlling reaction parameters such as temperature, solvent, and the nature of the nucleophile, researchers can selectively functionalize either position, unlocking a wide array of synthetic possibilities in drug discovery and materials science.

References

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine - Nucleophilic Substitution. University of Liverpool. Retrieved from [Link]

-

Pearson+. (n.d.). Nucleophilic aromatic substitution of pyridine. Retrieved from [Link]

-

YouTube. (2017). Nucleophilic substitution of pyridine. Retrieved from [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Retrieved from [Link]

Sources

- 1. This compound | 117934-37-9 | Benchchem [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4-(chloromethyl)pyridine hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No: 101990-73-2), designed for researchers, scientists, and professionals in drug development. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the compound's reactivity, causality behind handling protocols, and self-validating safety procedures.

A Bifunctional Scaffold: Understanding the Inherent Reactivity

This compound is a highly reactive bifunctional molecule, a characteristic that makes it a valuable intermediate in pharmaceutical synthesis but also dictates the stringent safety protocols required for its handling.[1] Its reactivity stems from two distinct sites on the pyridine ring:

-

The 4-(chloromethyl) group: This moiety acts as a potent alkylating agent, readily participating in nucleophilic substitution reactions. This makes it particularly effective for creating covalent bonds with biological targets, such as cysteine residues in proteins, a key strategy in the design of targeted covalent inhibitors.[1]

-

The 2-chloro group: The chlorine atom attached directly to the pyridine ring provides a second site for nucleophilic substitution, enabling its use in a variety of cross-coupling reactions to build more complex molecular scaffolds.[1]

The hydrochloride salt form enhances the compound's stability compared to its free base, rendering it a crystalline solid that is easier to handle, store, and weigh accurately.[2] However, this salt is also hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can affect its reactivity and requires specific storage conditions.[2]

Hazard Identification and GHS Classification

The primary hazards associated with this compound and its close isomers are significant and demand respect. The Globally Harmonized System (GHS) classification, aggregated from data on structurally similar compounds, underscores its corrosive and toxic nature.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | Category 1C | H314 | Danger | Causes severe skin burns and eye damage.[4][5][6] |

| Serious Eye Damage | Category 1 | H318 | Danger | Causes serious eye damage.[4] |

| Specific Target Organ Toxicity | Category 3 | H335 | Warning | May cause respiratory irritation.[3] |

High concentrations are extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[6][7] Symptoms of exposure can include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[6][7]

Core Safety Protocols: A Self-Validating Approach

The following protocols are designed to create a self-validating system of safety, where checks and verifications are built into the workflow.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the compound's hazard profile. Because it is corrosive and can cause severe burns, a multi-layered defense is non-negotiable.

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] The system's airflow should be checked and certified regularly.

-

Eye and Face Protection: Use chemical safety goggles and a full-face shield.[8] This dual protection is necessary to guard against splashes and fine dust that can cause irreversible eye damage.

-

Skin Protection: Wear a chemically resistant lab coat and elbow-length PVC or nitrile gloves.[8] A glove with a high protection class (breakthrough time >240 minutes) is recommended for prolonged handling.[8] Before use, always inspect gloves for any signs of degradation or puncture. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4]

-

Respiratory Protection: For situations with a potential for high dust exposure, such as cleaning up a large spill, a NIOSH-approved particulate respirator or a self-contained breathing apparatus (SCBA) is mandatory.[6]

Safe Handling and Storage Workflow

The hygroscopic and reactive nature of this compound dictates a strict workflow for handling and storage.

Caption: Workflow for the safe storage and handling of the compound.

Emergency Procedures: A Step-by-Step Response Guide

In the event of an exposure or spill, a rapid and pre-planned response is critical to mitigating harm.

First Aid Measures

The immediate and thorough application of first aid is paramount.

-

Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to irrigate fully.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate and urgent medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Flood the affected skin with large amounts of water, using a safety shower if available, for at least 15 minutes.[6][8] Wash the area thoroughly with soap and water.[6] Even if no redness or irritation develops, seek immediate medical attention as burns may be delayed.[6]

-

Inhalation: Move the affected person to fresh air at once.[4] Keep them warm and at rest.[8] If breathing is difficult or symptoms like coughing or wheezing develop, call for immediate medical assistance.[6]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth thoroughly with water.[4][5] Call a poison control center or physician immediately; urgent hospital treatment is likely needed.[8]

Accidental Release Measures

A spill must be handled with precision to prevent exposure and environmental contamination.

Caption: Decision workflow for responding to an accidental spill.

For any spill, the first step is to isolate the area; a minimum distance of 25-50 meters is recommended for solids.[7] All ignition sources must be removed.[8][9][10] For small spills, the solid material should be dampened with water or ethanol to prevent dust from becoming airborne.[6][7][11] Use absorbent paper to pick up any remaining material.[6] All contaminated materials, including clothing, must be sealed in a vapor-tight plastic bag for disposal by a licensed professional service.[5][6]

Chemical & Physical Data

Understanding the physical properties is essential for experimental design and safety. Data is compiled from the hydrochloride salt of the 2-chloro-4-(chloromethyl) isomer and closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N·HCl | [1] |

| Molecular Weight | ~198.5 g/mol | [1] |

| Appearance | Off-white to yellow/orange crystalline solid/powder. | [2][6][12] |

| Melting Point | 150 - 287 °C (Range for related chloromethyl-pyridine hydrochlorides) | [1] |

| Solubility | Soluble in water (>=100 mg/mL); Soluble in polar solvents like ethanol. | [2][6][7][13] |

| Stability | Hygroscopic.[2][5] Stable under recommended storage conditions. | [2] |

| Incompatibilities | Strong oxidizing agents, strong bases/alkalis, moisture. Reacts with mild steel. | [5][7][8][9] |

| Decomposition | When heated to decomposition, emits highly toxic fumes of CO, CO₂, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. | [5][6][8] |

Toxicological Profile

The toxicological data, primarily from the closely related 2-(chloromethyl)pyridine hydrochloride isomer, confirms the compound's hazardous nature.

| Test | Route | Species | Value | Source |

| LD50 | Oral | Rat | 316 mg/kg | [4][13] |

| LD50 | Oral | Mouse | 316 mg/kg | [4][13] |

Accidental ingestion may be harmful, with animal experiments on related compounds indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[8] The material can produce chemical burns in the oral cavity and gastrointestinal tract.[8]

References

-

2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573. PubChem. [Link]

-

2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents. Haz-Map. [Link]

-

2-(Chloromethyl)pyridine HCl | CAS#:6959-47-3. Chemsrc. [Link]

-

2-Chloromethylpyridine - Wikipedia. [Link]

-

Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 3. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 13. 2-(Chloromethyl)pyridine HCl | CAS#:6959-47-3 | Chemsrc [chemsrc.com]

Methodological & Application

The Strategic Synthesis of Substituted Pyridines: A Detailed Guide to Utilizing 2-Chloro-4-(chloromethyl)pyridine Hydrochloride

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical pharmacophore for interacting with biological targets.[4] The ability to strategically introduce a variety of substituents onto the pyridine core is paramount for fine-tuning the pharmacological profile of a lead compound. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile use of 2-Chloro-4-(chloromethyl)pyridine hydrochloride as a starting material for the synthesis of a diverse array of substituted pyridines.

This bifunctional building block offers two distinct points for chemical modification: a highly reactive benzylic-type chloride at the 4-position and a less reactive aromatic chloride at the 2-position. This differential reactivity allows for a sequential and controlled functionalization, opening a vast chemical space for the exploration of novel molecular architectures.

Understanding the Reactivity Landscape

The synthetic utility of 2-Chloro-4-(chloromethyl)pyridine lies in the chemoselective reactions at its two chloro-substituted positions. The chlorine atom of the chloromethyl group is significantly more susceptible to nucleophilic substitution than the chlorine atom on the pyridine ring. This is due to the benzylic-like nature of the C4-methylene group, which stabilizes the transition state of an SN2 reaction.

Conversely, the 2-chloro position is more amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] Nucleophilic aromatic substitution (SNAr) at the 2-position is also possible but generally requires harsher conditions compared to the substitution at the chloromethyl group.[5] This difference in reactivity forms the basis for the selective and sequential synthesis of di-substituted pyridines.

Caption: Differential reactivity of 2-Chloro-4-(chloromethyl)pyridine.

Part 1: Selective Functionalization of the 4-(Chloromethyl) Group

The high reactivity of the chloromethyl group allows for its selective modification in the presence of the 2-chloro substituent. This is typically the first step in a sequential functionalization strategy.

Protocol 1: Synthesis of 2-Chloro-4-(aminomethyl)pyridines

The reaction with primary and secondary amines proceeds readily to afford the corresponding 2-chloro-4-(aminomethyl)pyridine derivatives. These compounds are valuable intermediates for further elaboration.

Rationale: The reaction is a straightforward SN2 displacement. The use of a base, such as potassium carbonate, is crucial to neutralize the HCl generated during the reaction and to deprotonate the hydrochloride salt of the starting material, liberating the free amine of the nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the SN2 mechanism.

Detailed Step-by-Step Protocol (Example with Piperidine): [6]

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the starting material.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Amine Nucleophile | Product | Typical Conditions |

| Piperidine | 2-Chloro-4-(piperidin-1-ylmethyl)pyridine | K₂CO₃, DMF, rt, 12-24h |

| Morpholine | 4-((2-Chloropyridin-4-yl)methyl)morpholine | K₂CO₃, DMF, rt, 12-24h |

| Benzylamine | N-Benzyl-1-(2-chloropyridin-4-yl)methanamine | K₂CO₃, DMF, rt, 12-24h |

Protocol 2: Synthesis of 2-Chloro-4-(thiomethyl)pyridines

Thiols are excellent nucleophiles and react cleanly with the chloromethyl group to form thioethers.

Rationale: Similar to amination, this is an SN2 reaction. A base is used to deprotonate the thiol to the more nucleophilic thiolate. The reaction is typically fast at room temperature.

Detailed Step-by-Step Protocol (Example with Thiophenol):

-

Reagent Preparation: To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.

-

Starting Material Addition: After 15 minutes, add a solution of this compound (1.0 eq) in DMF.

-